molecular formula C18H14ClN3O4S B2711358 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 1105232-21-0

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B2711358
CAS No.: 1105232-21-0
M. Wt: 403.84
InChI Key: ZCSPUKGLWJARGY-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide: is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylsulfonyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions, where a chlorophenyl halide reacts with a nucleophilic intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-chlorophenyl)acetamide: can be compared with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the chlorophenyl and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c19-13-6-8-14(9-7-13)20-16(23)12-22-18(24)11-10-17(21-22)27(25,26)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPUKGLWJARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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